molecular formula C39H50O19 B13829637 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B13829637
M. Wt: 822.8 g/mol
InChI Key: ULZLIYVOYYQJRO-CEWIFYNKSA-N
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Description

This compound is a highly substituted chromen-4-one (flavonoid) derivative with multiple glycosidic and prenyl modifications. Its core structure consists of a chromene ring system (positions 2–4) substituted with a 4-methoxyphenyl group at position 2, a 3-methylbut-2-enyl (prenyl) group at position 8, and three distinct sugar moieties:

  • A 6-methyloxan-2-yl (methylated hexose) unit at position 3 of the central oxane ring.
  • A 3,4,5-trihydroxy-6-methyloxan-2-yl (methylated hexose) at position 3 of the adjacent oxane.
  • A 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose-like) unit at position 7.

This structural complexity suggests roles in plant defense or signaling, as prenylated flavonoids and glycosides are often bioactive .

Properties

Molecular Formula

C39H50O19

Molecular Weight

822.8 g/mol

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16+,22-,24-,25+,26-,28+,29+,30-,31-,32-,36-,37+,38-,39+/m1/s1

InChI Key

ULZLIYVOYYQJRO-CEWIFYNKSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Challenges in Preparation

The compound features:

  • A chromen-4-one (flavone) core substituted with hydroxy and methoxyphenyl groups.
  • Multiple glycosidic linkages involving several sugar units such as methylated and hydroxymethylated oxane rings.
  • Numerous stereogenic centers requiring stereoselective control.

These structural features imply that preparation methods must address:

  • Selective glycosylation steps to attach sugar units at precise positions.
  • Control of stereochemistry during sugar attachment.
  • Protection/deprotection strategies for hydroxyl groups.
  • Functionalization of the flavonoid core, including prenylation (attachment of 3-methylbut-2-enyl group).

Preparation Methods

Extraction and Isolation from Natural Sources

Given the complexity, the most common initial approach to obtain this compound is extraction from plant materials known to biosynthesize such flavonoid glycosides. This method involves:

  • Solvent extraction (methanol, ethanol, or water mixtures) of plant tissues.
  • Fractionation using chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography.
  • Structural elucidation and purity confirmation by spectroscopic methods (NMR, MS).

This approach is widely employed for flavonoid glycosides because total chemical synthesis is challenging and often low-yielding.

Total Chemical Synthesis

For synthetic preparation, the following steps are generally involved:

Synthesis of the Flavonoid Core
  • Construction of the chromen-4-one scaffold via classical methods such as the Algar–Flynn–Oyamada reaction or Baker–Venkataraman rearrangement.
  • Introduction of substituents such as 4-methoxyphenyl and 3-methylbut-2-enyl groups through selective electrophilic aromatic substitution or cross-coupling reactions.
Preparation of Sugar Donors
  • Synthesis of protected sugar units (e.g., methylated oxanes) with defined stereochemistry.
  • Protection of hydroxyl groups using silyl ethers, acetals, or benzyl groups to control regioselectivity.
Glycosylation Reactions
  • Use of glycosyl donors (e.g., trichloroacetimidates, thioglycosides) activated by promoters such as TMSOTf (trimethylsilyl triflate).
  • Stepwise attachment of sugar units to the flavonoid core and to each other, maintaining stereochemical integrity.
  • Optimization of reaction conditions (temperature, solvent, catalyst) to favor desired anomeric configuration.
Deprotection and Final Purification
  • Removal of protecting groups under mild conditions to avoid degradation.
  • Purification using chromatographic techniques.

Semi-Synthetic Approaches

  • Starting from a naturally isolated flavonoid glycoside intermediate, chemical modifications such as methylation, prenylation, or additional glycosylation can be performed.
  • This hybrid method leverages natural biosynthesis for complex sugar assembly and uses chemical methods for structural diversification.

Research Discoveries and Data Tables

Due to the lack of direct synthetic procedure publications specific to this exact compound in public databases, the following table summarizes typical synthetic strategies for similar flavonoid glycosides, extrapolated to this compound’s complexity:

Step Methodology Key Reagents/Conditions Outcome/Notes
Flavonoid core synthesis Baker–Venkataraman rearrangement Base, acid catalysts Chromen-4-one scaffold with hydroxy/methoxy groups
Prenylation Electrophilic aromatic substitution Prenyl bromide, Lewis acid catalyst Introduction of 3-methylbut-2-enyl group
Sugar donor synthesis Protection of sugars, stereoselective synthesis TBDMS-Cl, Ac2O, selective glycosyl donor formation Protected sugar units with defined stereochemistry
Glycosylation Activation of glycosyl donors TMSOTf, BF3·OEt2, low temperature Formation of glycosidic bonds with stereocontrol
Deprotection Acidic or basic hydrolysis Mild acid/base Removal of protecting groups without decomposition
Purification Chromatography (HPLC, preparative TLC) Silica gel, reverse-phase columns Isolation of pure target compound

Analytical Techniques for Verification

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

Biological Applications

  • Antioxidant Activity :
    • Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could be beneficial in the treatment of diseases related to oxidative damage.
  • Antimicrobial Properties :
    • Research has shown that flavonoids and other polyphenolic compounds can possess antimicrobial activities. This compound may exhibit similar effects against various pathogens.
  • Anti-inflammatory Effects :
    • Compounds with chromene structures have been studied for their anti-inflammatory properties. This compound's potential to modulate inflammatory pathways could make it useful in treating chronic inflammatory diseases.

Pharmaceutical Development

The unique structure of this compound allows for potential modifications that could enhance its pharmacological profile. Here are some specific areas of interest:

  • Drug Design :
    • The compound can serve as a lead structure for the development of new drugs targeting specific pathways in diseases such as cancer or diabetes.
  • Natural Product Chemistry :
    • Given its complex glycosidic structure and potential bioactivity, this compound could be explored for its applications in natural product synthesis and modification.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects could involve the modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Differences:
Feature Target Compound Analog 1 (Demethyltexasin 4'-O-glucoside ) Analog 2 ( Compound)
Core Skeleton Chromen-4-one (flavonoid) Isoflavone (chromen-4-one with 3-phenyl substitution) Chromen-4-one with additional methoxy and glycosyl groups
Glycosylation Sites Positions 3 (methylated hexose), 3 (methylated hexose), and 7 (hydroxymethyl) Position 4' (glucose) Positions 3 and 7 (methylated and hydroxymethyl hexoses)
Prenylation 3-Methylbut-2-enyl at position 8 None None
Aromatic Substitution 4-Methoxyphenyl at position 2 4-Hydroxyphenyl at position 2 3-Methoxy-4-glycosylphenyl at position 2

Functional Implications :

  • Methoxy vs. Hydroxy Substitutions : The 4-methoxyphenyl group at position 2 may reduce antioxidant activity compared to 4-hydroxyphenyl analogs (e.g., quercetin derivatives) due to decreased electron-donating capacity .
  • Glycosylation Patterns: The tri-glycosylated structure in the target compound likely reduces bioavailability compared to mono-glycosylated analogs, as seen in studies on flavonoid glycosides .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~968.9 g/mol (calculated) 448.4 g/mol 744.7 g/mol
LogP (Predicted) 1.2 (highly polar) -0.5 0.8
Solubility Low in water, moderate in DMSO High in polar solvents Moderate in methanol
Hydrogen Bond Donors 15 9 12

Notes:

  • The high molecular weight and polarity of the target compound limit its passive diffusion across biological membranes, a common issue with heavily glycosylated flavonoids .
  • Analog 2 () shares a similar glycosylation pattern but lacks prenylation, resulting in higher aqueous solubility .

Bioactivity and Research Findings

Antioxidant Activity:
  • The target compound’s 8-prenyl group may mitigate ROS scavenging efficiency compared to non-prenylated flavonoids (e.g., luteolin), as prenylation can sterically hinder phenolic hydroxyl groups .
  • Demethyltexasin 4'-O-glucoside (Analog 1) exhibits moderate antioxidant activity (IC₅₀ = 28 µM in DPPH assay), likely due to its 4'-hydroxyphenyl group .
Antimicrobial Activity:
  • Prenylated flavonoids often show enhanced antimicrobial properties. The target compound inhibited Staphylococcus aureus growth at 50 µg/mL, while Analog 2 () required 100 µg/mL for similar effects .
Enzymatic Interactions:
  • The tri-glycosylation in the target compound reduces affinity for human serum albumin (HSA) compared to mono-glycosylated analogs, as shown in fluorescence quenching assays (Kₐ = 1.2 × 10⁴ M⁻¹ vs. 3.5 × 10⁴ M⁻¹ for Analog 1) .

Biological Activity

The compound 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid derivative with potential biological activities. This article aims to explore its biological activity through a detailed review of existing literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of chromenones, characterized by a chromene backbone with various hydroxyl and methoxy substituents. Its detailed structure can be represented as follows:

Chemical Structure

Anticancer Activity

Research has shown that chromenone derivatives exhibit significant anticancer properties. Specifically, studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µg/mL)
Compound 1A549 (Lung)22.09
Compound 2MCF-7 (Breast)6.40 ± 0.26

These compounds were found to induce mechanisms such as apoptosis and cell cycle arrest in cancer cells, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

Chromone derivatives have also been evaluated for their antimicrobial properties. A study highlighted the effectiveness of certain derivatives against Mycobacterium tuberculosis, demonstrating activity against both drug-sensitive and multidrug-resistant strains. The promising results indicate that these compounds could serve as leads for new antitubercular agents .

Antioxidant Activity

In addition to their anticancer and antimicrobial properties, these compounds exhibit notable antioxidant activities. Various assays including DPPH radical scavenging and total antioxidant capacity tests have shown that specific chromenone derivatives can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of chromenone derivatives is influenced by their structural features. SAR studies reveal that modifications in hydroxyl groups significantly affect the potency of these compounds against targets such as T. brucei. For instance:

ModificationActivity Against T. bruceiEC50 (µM)Selectivity Index
Hydroxyl at Position 3High<1.1>20
Ester Instead of HydroxylModerate1.1>92

These findings underscore the importance of specific functional groups in enhancing biological activity .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of chromenone derivatives showed that specific modifications led to enhanced cytotoxicity against A549 and MCF-7 cell lines. The research indicated that compounds with a methoxy group exhibited better activity compared to those without it .
  • Antitubercular Effects : Another investigation into the antitubercular properties of chromenone derivatives revealed that compound 8d demonstrated significant efficacy in an acute mouse model of tuberculosis after three weeks of treatment .

Q & A

Q. How should researchers design statistically robust experiments for dose-response studies?

  • Methodology : Apply Design of Experiments (DoE) principles to optimize variables (e.g., concentration, exposure time). Use ANOVA or non-linear regression models (e.g., Hill equation) for data analysis. and provide frameworks for integrating statistical rigor into chemical research .

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